3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzoyl chloride with 6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methylbenzoyl)acetate: Similar in structure but with different functional groups and applications.
4-Methoxy-3-methylbenzaldehyde: Shares the methoxy and methyl substitutions but differs in the core structure.
3-(4-Methylphenyl)benzaldehyde: Another related compound with a different substitution pattern.
Uniqueness
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-5-4-6-19(13-17)15-27-16-23(25(28)20-8-10-21(30-3)11-9-20)26(29)22-14-18(2)7-12-24(22)27/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJJICJHUQOGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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